4-[benzyl(ethyl)sulfamoyl]-N-(4,5-dimethyl-1,3-thiazol-2-yl)benzamide
Description
Properties
IUPAC Name |
4-[benzyl(ethyl)sulfamoyl]-N-(4,5-dimethyl-1,3-thiazol-2-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O3S2/c1-4-24(14-17-8-6-5-7-9-17)29(26,27)19-12-10-18(11-13-19)20(25)23-21-22-15(2)16(3)28-21/h5-13H,4,14H2,1-3H3,(H,22,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNIZDMIKOGCZNL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC(=C(S3)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[benzyl(ethyl)sulfamoyl]-N-(4,5-dimethyl-1,3-thiazol-2-yl)benzamide typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the benzamide core: This can be achieved through the reaction of 4,5-dimethyl-1,3-thiazole-2-amine with benzoyl chloride under basic conditions.
Introduction of the sulfamoyl group: This step involves the reaction of the benzamide intermediate with benzyl ethyl sulfonyl chloride in the presence of a base such as triethylamine.
Final product formation: The final step involves purification and isolation of the desired product using techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques to scale up the production process efficiently.
Chemical Reactions Analysis
Sulfamoyl Group Reactivity
The sulfamoyl (–SO₂–N–) group undergoes nucleophilic substitution and hydrolysis reactions. Key findings include:
Hydrolysis
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Acidic Hydrolysis : Under strong acidic conditions (e.g., HCl/H₂O, reflux), the sulfamoyl bond cleaves, yielding sulfonic acid and amine derivatives .
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Basic Hydrolysis : In alkaline media (e.g., NaOH/EtOH), the group hydrolyzes to form sulfonate salts .
Nucleophilic Substitution
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The nitrogen in the sulfamoyl group reacts with alkyl halides (e.g., methyl iodide) to form N-alkylated derivatives .
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Example: Reaction with chloroacetyl chloride produces 2-chloroacetamide intermediates .
Benzamide Moiety Reactions
The benzamide (–CONH–) group participates in hydrolysis and acylation:
Amide Hydrolysis
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Acidic Conditions : Cleavage yields 4-[benzyl(ethyl)sulfamoyl]benzoic acid and 4,5-dimethyl-1,3-thiazol-2-amine .
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Enzymatic Hydrolysis : Hydrolases (e.g., proteases) selectively break the amide bond under physiological conditions.
Schotten-Baumann Acylation
Thiazole Ring Modifications
The 4,5-dimethyl-thiazole ring exhibits electrophilic substitution and oxidation:
Electrophilic Substitution
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Bromination : Reacts with Br₂ in acetic acid to form 5-bromo-4-methylthiazole derivatives .
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Nitration : HNO₃/H₂SO₄ introduces nitro groups at the 5-position .
Oxidation
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Oxidizing agents (e.g., KMnO₄) convert the thiazole ring to thiazole-2-carboxylic acid derivatives .
Cross-Coupling Reactions
The aryl sulfamoyl group facilitates Suzuki-Miyaura couplings:
| Reaction Conditions | Products | Yield (%) | Reference |
|---|---|---|---|
| Pd(PPh₃)₄, K₂CO₃, DMF, 80°C | Biaryl sulfonamides | 70–85 | |
| CuI, NEt₃, DMF, 120°C | Alkynylated derivatives | 60–75 |
Reduction of Sulfamoyl Group
-
LiAlH₄ reduces –SO₂–NH– to –S–NH–, forming thioamide analogs.
Oxidation of Thiazole Methyl Groups
Thermal Stability and Decomposition
Thermogravimetric analysis (TGA) reveals decomposition patterns:
Scientific Research Applications
4-[benzyl(ethyl)sulfamoyl]-N-(4,5-dimethyl-1,3-thiazol-2-yl)benzamide has several applications in scientific research:
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.
Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.
Material Science: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 4-[benzyl(ethyl)sulfamoyl]-N-(4,5-dimethyl-1,3-thiazol-2-yl)benzamide involves its interaction with specific molecular targets. The benzamide core can interact with enzymes or receptors, while the sulfamoyl and thiazole groups can enhance binding affinity and specificity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
LMM5: 4-[Benzyl(methyl)sulfamoyl]-N-[5-[(4-methoxyphenyl)methyl]-1,3,4-oxadiazol-2-yl]benzamide
- Structural Differences :
- The sulfamoyl group in LMM5 is substituted with benzyl/methyl , whereas the target compound has benzyl/ethyl .
- The heterocyclic core in LMM5 is a 1,3,4-oxadiazole , compared to the 4,5-dimethylthiazole in the target.
- Biological Activity: LMM5 exhibits antifungal activity against Candida albicans (MIC₅₀ = 8 µg/mL) via thioredoxin reductase inhibition.
LMM11: 4-[Cyclohexyl(ethyl)sulfamoyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide
- Structural Differences :
- The sulfamoyl group is substituted with cyclohexyl/ethyl instead of benzyl/ethyl.
- The oxadiazole ring is functionalized with a furan-2-yl group.
- Biological Activity :
Compound 3a–g: N-(1-(4-Methoxyphenyl)-3-oxo-3-((4-(N-(substituted)sulfamoyl)phenyl)amino)prop-1-en-1-yl)benzamide
- Structural Differences: A propenyl-benzamide core replaces the thiazole/oxadiazole heterocycles. The sulfamoyl group is linked to a phenylamino moiety.
- Relevance :
N-(4,5-Dimethyl-1,3-thiazol-2-yl)-4-(1H-pyrrol-1-yl)benzamide
- Structural Differences :
- Lacks the sulfamoyl group but shares the N-(4,5-dimethylthiazol-2-yl)benzamide backbone.
- Relevance :
Data Table: Key Structural and Functional Comparisons
Research Findings and Implications
- Substituent Effects: Ethyl vs. Methyl: Ethyl groups in sulfamoyl derivatives (e.g., LMM11 vs. Benzyl vs.
- Heterocycle Impact: Thiazoles vs. Oxadiazoles may confer metabolic stability .
- Unresolved Questions :
- The target compound’s activity remains uncharacterized. Empirical studies are needed to validate whether its hybrid structure (thiazole + ethyl/benzyl sulfamoyl) improves potency or selectivity over existing analogs.
Biological Activity
4-[Benzyl(ethyl)sulfamoyl]-N-(4,5-dimethyl-1,3-thiazol-2-yl)benzamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure characterized by a benzamide core with a sulfamoyl group and a thiazole moiety. Its molecular formula is , indicating the presence of nitrogen, oxygen, and sulfur atoms which contribute to its biological activity.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, derivatives containing thiazole rings have shown effectiveness against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values for certain thiazole derivatives range from 3.12 to 12.5 μg/mL against Staphylococcus aureus and Escherichia coli, suggesting potential as antibacterial agents .
Anticancer Activity
The compound has also been investigated for its anticancer properties. Studies have demonstrated that similar benzamide derivatives can inhibit dihydrofolate reductase (DHFR), a critical enzyme in nucleotide synthesis, thus impeding cancer cell proliferation. This inhibition could be attributed to the structural features of the sulfamoyl and thiazole groups .
The biological activity of this compound is primarily mediated through its interaction with specific molecular targets:
- Enzyme Inhibition : The sulfamoyl group is known to facilitate strong hydrogen bonding with target enzymes, leading to their inhibition. This mechanism is particularly relevant in antimicrobial and anticancer contexts .
- Protein Binding : The compound may alter protein functions by binding to active sites or allosteric sites on proteins, affecting their biological roles .
Case Studies
- Antimicrobial Study : A study examining thiazole-benzamide derivatives found that compounds with similar structures demonstrated potent antibacterial effects against resistant strains of bacteria, highlighting their potential in treating infections where conventional antibiotics fail .
- Anticancer Efficacy : Another research effort focused on the inhibition of DHFR by benzamide derivatives showed promising results in reducing cell viability in cancer cell lines resistant to traditional therapies like methotrexate. This suggests that compounds like this compound could serve as effective alternatives or adjuncts in cancer treatment protocols .
Data Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
